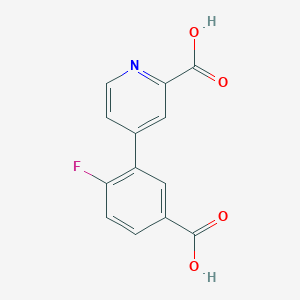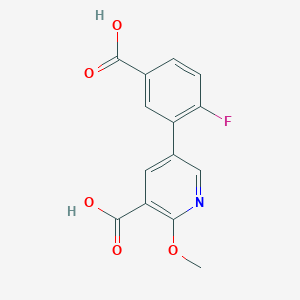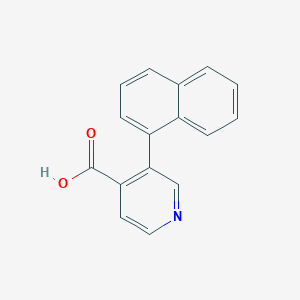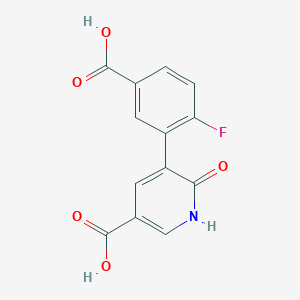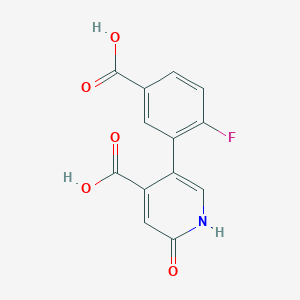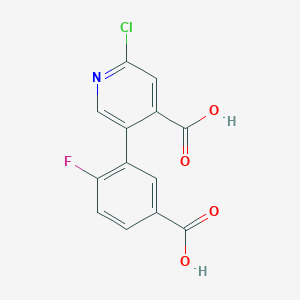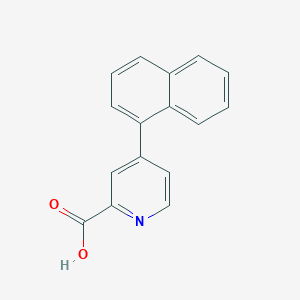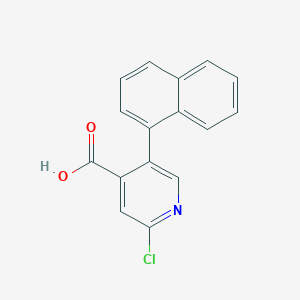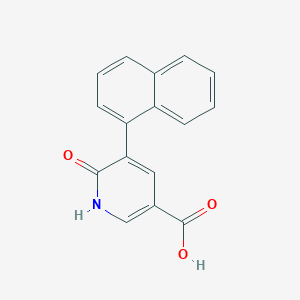
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid (6-HNNA) is an important molecule that has been studied extensively in both scientific research and laboratory experiments. It is a synthetic derivative of the naturally occurring nicotinic acid and has been found to possess a variety of biochemical and physiological effects. This molecule has been used in a variety of applications including drug discovery, drug delivery, and drug design.
科学研究应用
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied extensively in scientific research due to its ability to interact with a variety of receptors in the body. It has been found to possess a variety of effects, including the inhibition of Ca2+ channels, the modulation of voltage-gated potassium channels, and the inhibition of the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied for its potential to modulate the activity of other enzymes, such as monoamine oxidase, as well as its ability to interact with G-protein coupled receptors. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied for its potential to act as a prodrug, meaning it can be metabolized to release an active drug molecule.
作用机制
The exact mechanism of action of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is not fully understood. However, it is believed to act through the inhibition of Ca2+ channels, the modulation of voltage-gated potassium channels, and the inhibition of the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to interact with G-protein coupled receptors, which may be responsible for its effects on other enzymes and its ability to act as a prodrug.
Biochemical and Physiological Effects
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit Ca2+ channels, modulate voltage-gated potassium channels, and inhibit the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to interact with G-protein coupled receptors, which may be responsible for its effects on other enzymes and its ability to act as a prodrug. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
The use of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a synthetic molecule, meaning it is easy to obtain and is not subject to the same regulations as natural molecules. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to the use of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments. It has a relatively low solubility in water, meaning it may not be suitable for certain experiments. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively large molecule, meaning it may not be able to penetrate cell membranes. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively new molecule, meaning there is still much to be learned about its effects and potential applications.
未来方向
As 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively new molecule, there is still much to be learned about its effects and potential applications. Future research could focus on the development of new synthesis methods, the optimization of existing synthesis methods, the exploration of new applications, and the elucidation of the exact mechanism of action. In addition, further research could focus on the development of new drug delivery systems, the exploration of new therapeutic indications, and the exploration of its potential to act as a prodrug. Finally, further research could focus on the development of new methods for the detection and quantification of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in biological samples.
合成方法
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% can be synthesized in several different ways. The most common method is through the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a catalyst such as palladium-on-carbon. This reaction yields the desired product with a high yield. Other methods of synthesis include the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a base such as potassium carbonate and the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a Lewis acid such as boron trifluoride.
属性
IUPAC Name |
5-naphthalen-1-yl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-14(8-11(9-17-15)16(19)20)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRQAUUGVOYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CNC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

